molecular formula C17H9ClN2O3 B11358747 4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11358747
M. Wt: 324.7 g/mol
InChI Key: XDURZTBVJYRMOV-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyanophenyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-cyanobenzaldehyde and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyanophenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both cyanophenyl and chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the oxazole ring makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C17H9ClN2O3

Molecular Weight

324.7 g/mol

IUPAC Name

(4-cyanophenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H9ClN2O3/c18-13-5-3-12(4-6-13)16-9-15(20-23-16)17(21)22-14-7-1-11(10-19)2-8-14/h1-9H

InChI Key

XDURZTBVJYRMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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